(1R)-1-[2-(methylsulfanyl)phenyl]ethan-1-ol
Overview
Description
®-alpha-Methyl-2-(methylthio)benzenemethanol is an organic compound with a complex structure that includes a benzene ring, a methyl group, and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-alpha-Methyl-2-(methylthio)benzenemethanol typically involves the methylation of aniline derivatives using methanol as a methylating agent. This process can be catalyzed by cyclometalated ruthenium complexes under mild conditions (60°C) with sodium hydroxide as a base . The reaction proceeds via a hydrogen autotransfer mechanism, where methanol is dehydrogenated to form a reactive intermediate that undergoes further reactions to yield the desired product.
Industrial Production Methods
Industrial production of ®-alpha-Methyl-2-(methylthio)benzenemethanol may involve similar catalytic processes but on a larger scale. The use of solid acid catalysts such as zeolites can enhance the efficiency and selectivity of the methylation process . These catalysts provide a high surface area and stability, making them suitable for continuous production processes.
Chemical Reactions Analysis
Types of Reactions
®-alpha-Methyl-2-(methylthio)benzenemethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or thiol derivatives.
Substitution: The benzene ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve specific substitutions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, and various substituted benzene derivatives .
Scientific Research Applications
®-alpha-Methyl-2-(methylthio)benzenemethanol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of ®-alpha-Methyl-2-(methylthio)benzenemethanol involves its interaction with specific molecular targets and pathways. The compound can undergo hydroxylation via C-H activation, catalyzed by bimetallic systems such as CuAg@g-C3N4 under visible light . This process leads to the formation of reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzyl Alcohol: Similar in structure but lacks the methylthio group.
Thiophenol: Contains a thiol group instead of a methylthio group.
Phenethyl Alcohol: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
®-alpha-Methyl-2-(methylthio)benzenemethanol is unique due to the presence of both a methylthio group and a benzene ring, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
(1R)-1-(2-methylsulfanylphenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OS/c1-7(10)8-5-3-4-6-9(8)11-2/h3-7,10H,1-2H3/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUCROKDRHBEBG-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1SC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1SC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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